3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a chemical compound known for its unique spirocyclic structure. This compound is part of the spirotetramat family, which is widely recognized for its applications in agriculture as an insecticide. The spirocyclic structure imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves multiple steps, starting from readily available raw materials. One common synthetic route includes the following steps :
Catalytic Hydrogenation: The initial step involves the catalytic hydrogenation of 4-methoxycyclohexan-1-one to obtain the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the corresponding ketone.
Bucherer–Bergs Reaction: The ketone undergoes a Bucherer–Bergs reaction to form the spirocyclic intermediate.
Hydrolysis, Esterification, Acylation, and Intramolecular Condensation: These steps are carried out sequentially to form the final product.
Industrial production methods often optimize these steps to achieve higher yields and cost-effectiveness. The conditions are typically mild, and the operations are straightforward, ensuring good to excellent yields at each step .
Chemical Reactions Analysis
3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves inhibiting lipid biosynthesis in target organisms. It acts as an ACC inhibitor, disrupting the production of essential lipids, leading to the death of pests. This compound is systemic, meaning it can be absorbed and transported throughout the plant, providing comprehensive protection .
Comparison with Similar Compounds
Similar compounds include other members of the spirotetramat family, such as:
Spirotetramat: Known for its use as an insecticide with a similar mechanism of action.
Spirotetramat-enol: A major metabolite of spirotetramat in plants, sharing similar properties and applications.
The uniqueness of 3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one lies in its specific spirocyclic structure and the presence of the methoxyphenyl group, which imparts distinct chemical properties and biological activities .
Biological Activity
3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a member of the triazaspiro compound family, characterized by its unique spirocyclic structure that incorporates multiple nitrogen atoms. This compound has garnered attention due to its potential biological activities, which are being explored for various therapeutic applications.
Chemical Structure and Properties
The structure of this compound is defined by the presence of a methoxy group attached to a phenyl ring and a spiro arrangement that contributes to its steric and electronic properties. The molecular formula is C14H17N3O, with a molecular weight of approximately 259.309 g/mol .
Biological Activities
Research indicates that triazaspiro compounds exhibit a range of biological activities, including:
- Antibacterial Activity : Studies have shown that this compound demonstrates significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing efficacy comparable to commercial antibiotics .
- Antifungal Activity : The compound also exhibits antifungal properties against pathogens such as Candida albicans, indicating its potential use in treating fungal infections .
- Anti-inflammatory Effects : In addition to antimicrobial properties, this compound has shown anti-inflammatory activity in various assays, suggesting its potential role in managing inflammatory conditions .
The biological activity of this compound may be attributed to its interactions with specific biological targets. Recent studies have focused on its ability to inhibit mitochondrial permeability transition pore (mPTP) opening, which plays a crucial role in myocardial cell death during reperfusion injury. Compounds based on the triazaspiro scaffold have been identified as mPTP inhibitors, demonstrating beneficial effects in models of myocardial infarction by reducing apoptotic rates and improving cardiac function .
Synthesis and Research Findings
The synthesis of this compound can be achieved through various methods that allow for modifications to enhance yield and purity. The compound's unique structure allows for diverse chemical reactions typical of spiro compounds, making it a versatile candidate for further pharmacological studies.
Table: Comparison of Biological Activities
Activity Type | Target Organisms/Conditions | Observations |
---|---|---|
Antibacterial | E. coli, S. aureus | Significant antibacterial activity observed |
Antifungal | C. albicans | Effective against fungal infections |
Anti-inflammatory | Various inflammatory models | Reduced inflammation compared to controls |
Case Studies
In one notable study exploring the antibacterial properties of similar triazaspiro compounds, researchers synthesized several derivatives and evaluated their efficacy against common bacterial pathogens. The findings indicated that modifications in the chemical structure could enhance biological activity significantly .
Another research effort focused on the anti-inflammatory effects of these compounds demonstrated that certain derivatives exhibited improved performance over traditional anti-inflammatory drugs like Indomethacin and Imipenem, showcasing their potential as alternative therapeutic agents .
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C14H17N3O2/c1-19-11-5-3-2-4-10(11)12-13(18)17-14(16-12)6-8-15-9-7-14/h2-5,15H,6-9H2,1H3,(H,17,18) |
InChI Key |
DEPLDPBIJUBOLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3(CCNCC3)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.